4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound characterized by its complex aromatic structure It features an aldehyde group attached to a benzene ring, which is further substituted with methoxy and propoxy groups, the latter bearing an iodo-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-iodo-4-methylphenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2-iodo-4-methylphenol with 3-chloropropanol under basic conditions to form 3-(2-iodo-4-methylphenoxy)propanol.
Aldehyde Formation: The intermediate is then subjected to a Williamson ether synthesis with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: 4-[3-(2-carboxy-4-methylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: 4-[3-(2-azido-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potentially used in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a building block in drug design, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects depends on its application:
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate catalytic cycles.
In Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
4-[3-(2-Bromo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a bromo group instead of an iodo group.
4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a chloro group instead of an iodo group.
Uniqueness: The presence of the iodo group in 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro analogs. This reactivity can be advantageous in synthetic applications where a higher reactivity is desired.
Properties
IUPAC Name |
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO4/c1-13-4-6-16(15(19)10-13)22-8-3-9-23-17-7-5-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJILDLJYQWERQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.